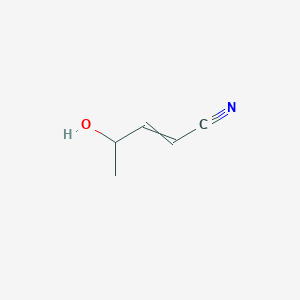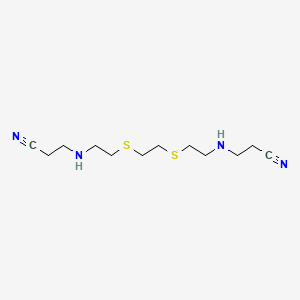
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile is a chemical compound with the molecular formula C₁₂H₂₂N₄S₂. It is characterized by the presence of sulfur and nitrogen atoms within its structure, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiol with a diaza compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the nitrile groups can undergo hydrolysis to form amides, which may further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7,10,13-Tetraoxahexadecane-1,16-dinitrile: This compound contains oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate: This compound has a different structural framework and functional groups, resulting in distinct applications and reactivity.
Uniqueness
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile is unique due to the presence of both sulfur and nitrogen atoms in its structure. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .
Propriétés
Numéro CAS |
80348-19-2 |
|---|---|
Formule moléculaire |
C12H22N4S2 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-(2-cyanoethylamino)ethylsulfanyl]ethylsulfanyl]ethylamino]propanenitrile |
InChI |
InChI=1S/C12H22N4S2/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h15-16H,1-2,5-12H2 |
Clé InChI |
ITYZUWXVLGOMAO-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCSCCSCCNCCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


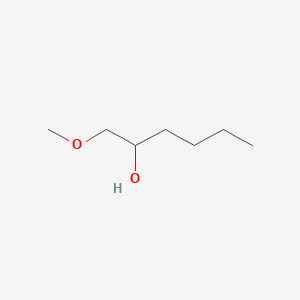
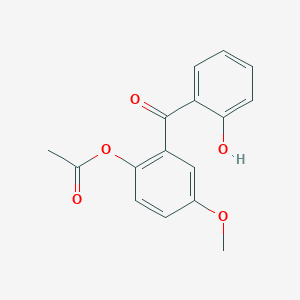
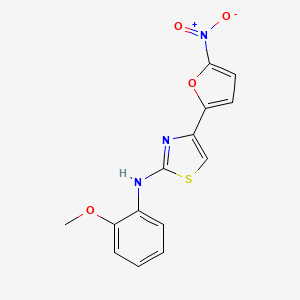
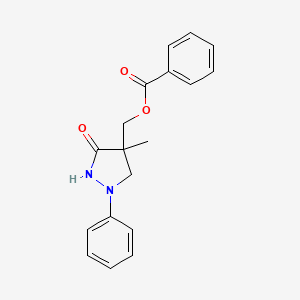
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)


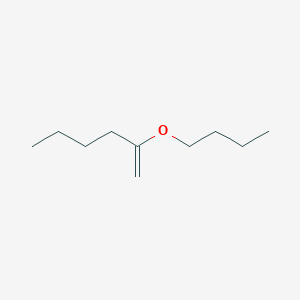
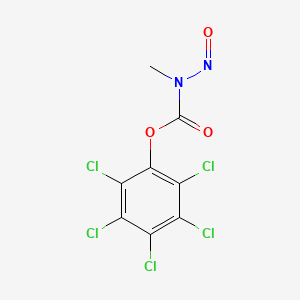
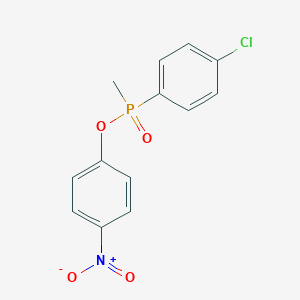
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
